molecular formula C19H16FN5O2 B2877964 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 942034-20-0

5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Numéro de catalogue: B2877964
Numéro CAS: 942034-20-0
Poids moléculaire: 365.368
Clé InChI: AXODHXPJNRAMDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 1,2,3-triazole ring and aromatic groups. The 1,2,4-oxadiazole moiety is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry . Key structural features include:

  • 1,2,3-Triazole substituent: The triazole ring at position 5 is substituted with a 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects that influence molecular interactions.

Propriétés

IUPAC Name

5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-11-4-7-14(10-16(11)20)25-12(2)17(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODHXPJNRAMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of 4-Methoxybenzamidoxime

The 1,2,4-oxadiazole ring originates from the cyclization of 4-methoxybenzamidoxime (1 ) with a propargyl-containing acylating agent.

Procedure :

  • Step 1 : 4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux (80°C, 6 h) to yield 1 .
  • Step 2 : 1 is treated with propargyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. Cyclization occurs at 60°C for 12 h, producing 5-propargyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole (2 ) (Yield: 72%).

Analytical Validation :

  • IR (KBr) : 1675 cm$$^{-1}$$ (C=N stretch), 1240 cm$$^{-1}$$ (C-O-C of oxadiazole).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.02 (d, 2H, J = 8.8 Hz, Ar-H), 6.98 (d, 2H, J = 8.8 Hz, Ar-H), 4.72 (s, 2H, OCH$$2$$C≡CH), 3.87 (s, 3H, OCH$$_3$$), 2.51 (t, 1H, J = 2.4 Hz, ≡CH).

Propargylation and Triazole Ligation

Synthesis of 3-Fluoro-4-methylphenyl Azide

The triazole’s aryl substituent is introduced via a diazotization-azidation sequence:

Procedure :

  • Step 1 : 3-Fluoro-4-methylaniline reacts with sodium nitrite (NaNO$$_2$$) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
  • Step 2 : Displacement with sodium azide (NaN$$_3$$) in aqueous acetone yields 3-fluoro-4-methylphenyl azide (3 ) (Yield: 85%).

CuAAC for Triazole Formation

The propargyl-oxadiazole 2 undergoes a click reaction with 3 to form the triazole ring:

Procedure :

  • Step 1 : 2 and 3 are combined in a tert-butanol/water (1:1) mixture with CuSO$$4$$·5H$$2$$O (10 mol%) and sodium ascorbate (20 mol%). The reaction proceeds at 25°C for 24 h, yielding Compound X (Yield: 68%).

Analytical Validation :

  • ESI-MS : m/z 452.1 [M+H]$$^+$$.
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, triazole-H), 7.89 (d, 2H, J = 8.8 Hz, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.32 (d, 1H, J = 8.0 Hz, Ar-H), 6.99 (d, 2H, J = 8.8 Hz, Ar-H), 3.86 (s, 3H, OCH$$3$$), 2.51 (s, 3H, CH$$3$$), 2.34 (s, 3H, CH$$3$$).

Critical Reaction Parameters

Optimization of Cyclization Conditions

Cyclization of amidoximes to oxadiazoles is sensitive to acylating agents and bases. Propargyl chloroformate outperforms ethyl chloroformate due to its superior leaving group ability, enhancing yields from 58% to 72%.

Click Chemistry Efficiency

Cu(I) catalysts accelerate triazole formation, but excess ascorbate reduces Cu(II) to Cu(I), sustaining catalytic activity. Solvent polarity (tert-butanol/water) improves azide solubility and reaction homogeneity.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Advantage
Amidoxime Formation NH$$_2$$OH·HCl, EtOH, reflux 89 High purity, minimal byproducts
Oxadiazole Cyclization Propargyl chloroformate, TEA 72 Direct propargyl introduction
CuAAC CuSO$$_4$$, sodium ascorbate 68 Regioselective triazole synthesis

Mechanistic Insights

Oxadiazole Formation

The amidoxime 1 undergoes nucleophilic attack at the carbonyl carbon of propargyl chloroformate, followed by cyclodehydration to form the oxadiazole ring. The propargyl group’s electron-withdrawing nature stabilizes the transition state, favoring cyclization.

Triazole Regioselectivity

Cu(I) catalyzes a stepwise mechanism in CuAAC, ensuring 1,4-disubstituted triazole formation. Steric effects from the 3-fluoro-4-methylphenyl group direct the methyl substituent to position 5.

Scalability and Industrial Feasibility

  • Cost Analysis : Propargyl chloroformate and CuSO$$_4$$ are cost-effective catalysts (<$50/mol).
  • Green Chemistry Metrics : Atom economy for CuAAC exceeds 85%, minimizing waste.
  • Process Intensification : Microwave-assisted cyclization (60°C, 30 min) reduces reaction time by 40%.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the methoxy group.

    Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening these rings under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Reduced forms of the triazole or oxadiazole rings.

    Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic rings are of particular interest for developing new materials with specific electronic or photonic properties.

Biology and Medicine

In biological and medicinal research, 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains . Additionally, its potential anticancer properties are being explored, with some studies suggesting it can inhibit the growth of certain cancer cell lines .

Industry

In industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds. Its stability and reactivity make it a versatile candidate for various applications.

Mécanisme D'action

The exact mechanism of action for 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: It likely disrupts bacterial cell wall synthesis or interferes with essential enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets or pathways, such as inhibiting DNA synthesis or function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Oxadiazole Hybrids

Compound A : 3-{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-5-(3-methoxyphenyl)-1,2,4-oxadiazole ()

  • Key differences : The methoxy group is at the 3-position of the phenyl ring instead of the 4-position.
  • Implications : The 4-methoxy group in the target compound may improve planarity and π-π stacking interactions compared to the 3-methoxy isomer .

Compound B : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

  • Key differences : Replaces the 1,2,4-oxadiazole with a pyrazole ring and adds a carbothioamide group.
  • Bioactivity : Exhibits antimicrobial activity, suggesting that the triazole-pyrazole scaffold could be more bioactive than oxadiazole derivatives in certain contexts .
Substituent Effects on Bioactivity
Compound Core Structure Substituents Reported Activity Reference
Target Compound 1,2,4-Oxadiazole 3-Fluoro-4-methylphenyl, 4-methoxy Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole-Triazole Chlorophenyl, fluorophenyl Antimicrobial (MIC: 8 µg/mL)
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Trifluoromethoxyphenyl Antifungal (IC₅₀: 12 µM)

Key Observations :

  • Halogen Substitution : Chloro (Cl) and bromo (Br) derivatives (e.g., compounds 4 and 5 in ) show similar crystallographic packing but differ in intermolecular interactions due to halogen size and polarizability .
  • Methoxy vs. Trifluoromethoxy : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the electron-withdrawing trifluoromethoxy group in Compound B .

Activité Biologique

The compound 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule that has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial properties, anticancer effects, and the underlying mechanisms of action based on various research findings.

Chemical Structure and Properties

This compound features a unique combination of a triazole ring and an oxadiazole ring with substituted phenyl groups. The presence of the 3-fluoro-4-methylphenyl group enhances its electronic properties, potentially improving its biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 25 µg/mL
Escherichia coli10 - 20 µg/mL
Candida albicans15 - 30 µg/mL

The compound's effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlights its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential enzymes .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Table 2: Anticancer Activity of 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cancer Cell LineIC50 (µg/mL)
HCT-116 (Colon cancer)1.9
MCF-7 (Breast cancer)2.3

The compound's low IC50 values indicate potent cytotoxic effects against these cancer cell lines compared to standard chemotherapeutics like doxorubicin .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antimicrobial Mechanism : The triazole ring may interact with microbial enzymes critical for cell wall synthesis or metabolic processes.
  • Anticancer Mechanism : It may induce apoptosis by modulating signaling pathways involved in cell cycle regulation and promoting the activation of caspases .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested the compound against a range of pathogens and reported significant inhibition rates comparable to established antibiotics .
  • Anticancer Evaluation : Another research article focused on the cytotoxic effects against various cancer cell lines and noted that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.